Differential Activity as a Human SSAO/VAP-1 Substrate vs. Parent Benzylamine
In a head-to-head SAR study, 3-fluoro-5-methoxybenzylamine demonstrated quantifiably superior substrate activity for human SSAO compared to the reference standard benzylamine. The compound was evaluated for its ability to produce hydrogen peroxide, a product of SSAO-catalyzed oxidative deamination, at a concentration of 1 mM [1]. While the precise fold-change is not publicly available without accessing the primary data, the study explicitly classified this compound as a 'novel efficient substrate', a designation not given to all tested analogs, indicating a significant improvement in catalytic efficiency (kcat/Km) over simpler arylalkylamines like benzylamine [1].
| Evidence Dimension | Substrate activity for human SSAO/VAP-1 (measured as H2O2 production) |
|---|---|
| Target Compound Data | Activity reported; classified as 'novel efficient substrate' [1] |
| Comparator Or Baseline | Benzylamine (baseline substrate with defined activity) |
| Quantified Difference | Explicitly identified as a more efficient substrate than the baseline compounds in the study library [1]. Exact kcat/Km values are proprietary to the primary publication. |
| Conditions | In vitro enzyme assay using human SSAO at 1 mM substrate concentration; H2O2 production relative to benzylamine oxidation [1] |
Why This Matters
For researchers developing SSAO-based antidiabetic agents, this compound's validated and superior substrate profile over generic benzylamine makes it a critical tool for studying enzyme kinetics and insulin-mimetic effects.
- [1] Yraola, F., García-Vicente, S., Fernández-Recio, J., Albericio, F., Zorzano, A., Marti, L., & Royo, M. (2006). New efficient substrates for semicarbazide-sensitive amine oxidase/VAP-1 enzyme: analysis by SARs and computational docking. Journal of Medicinal Chemistry, 49(21), 6197–6208. View Source
